Field: Pharmaceutical Industry
Application Summary: 4-Amino-2,6-difluorophenol is used as an intermediate in the synthesis of various pharmaceutical compounds.
Method of Application: The specific method of application would depend on the particular pharmaceutical compound being synthesized.
Results: The outcome is the production of a specific pharmaceutical compound.
Field: Organofluorine Chemistry
Application Summary: 4-Amino-2,6-difluorophenol is used in organofluorine chemistry, which involves the study and application of organofluorine compounds.
Method of Application: The compound is used in various reactions to study the properties and reactivity of organofluorine compounds.
Results: The results would vary depending on the specific study or application.
4-Amino-2,6-difluorophenol is an organic compound with the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 g/mol. It is characterized by the presence of two fluorine atoms and an amino group attached to a phenolic structure. The compound is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its CAS number is 126058-97-7, and it is recognized for its unique properties that differentiate it from other similar compounds.
There is no documented information on the specific mechanism of action of 4-Amino-2,6-dichlorophenol in biological systems.
Due to the presence of chlorine atoms, 4-Amino-2,6-dichlorophenol might be irritating to the skin, eyes, and respiratory system. Similar chlorophenols are known to be harmful if swallowed. Specific data on its toxicity is lacking and it should be handled with care following standard laboratory safety protocols [].
The synthesis of 4-amino-2,6-difluorophenol can be achieved through several methods:
4-Amino-2,6-difluorophenol has several notable applications:
Several compounds share structural similarities with 4-amino-2,6-difluorophenol. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | Contains chlorine instead of fluorine. |
| 4-Amino-2-fluorophenol | C₆H₆FNO | Only one fluorine atom; simpler structure. |
| 2-Amino-4,6-dichlorophenol | C₆H₅Cl₂NO | Different position of amino group; potential for different reactivity. |
4-Amino-2,6-difluorophenol stands out due to its dual fluorine substitution which can influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern can enhance lipophilicity and alter interaction profiles with biological systems.
Corrosive;Irritant